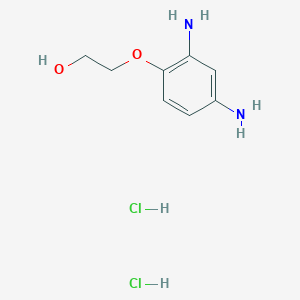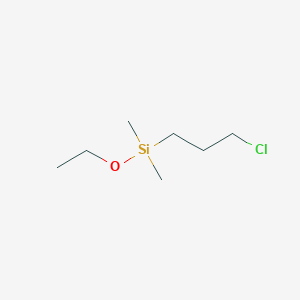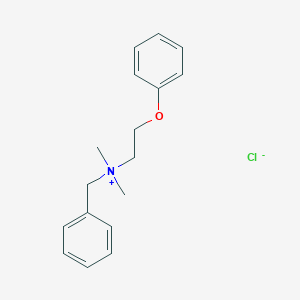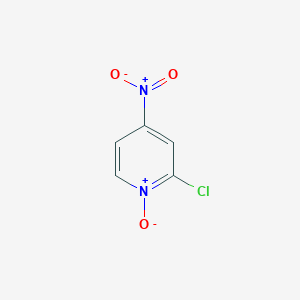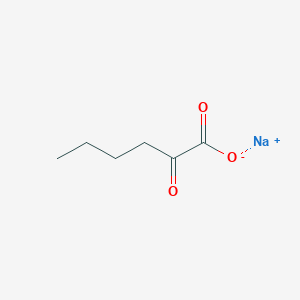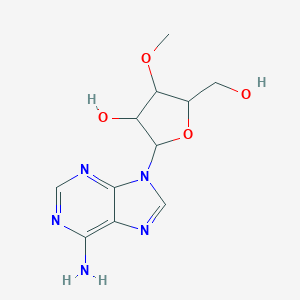
3'-O-Methyladenosin
Übersicht
Beschreibung
3’-O-Methyladenosine is a modified nucleoside derived from adenosine, where a methyl group is attached to the 3’ hydroxyl group of the ribose sugar. This compound is part of the broader class of purine nucleosides and has been detected in various biological contexts, including certain foods and organisms .
Wissenschaftliche Forschungsanwendungen
3’-O-Methyladenosine has several applications in scientific research:
Chemistry: It is used as a reference compound in studies involving nucleoside modifications and methylation.
Biology: The compound is studied for its role in RNA modifications and its impact on gene expression and regulation.
Industry: It is used in the development of nucleoside analogs for therapeutic purposes and as a biochemical marker in various assays.
Wirkmechanismus
Target of Action
3’-O-Methyladenosine is an antiviral compound with inhibitory activity against West Nile Virus . It primarily targets adenosine deaminase type VII , inhibiting its activity . Adenosine deaminase is an enzyme involved in purine metabolism, which is essential for the proliferation and survival of cells.
Mode of Action
It is known to interact with its target, adenosine deaminase, inhibiting its activity . This interaction may result in changes in the metabolic pathways involving adenosine, potentially affecting the replication of certain viruses.
Biochemical Pathways
3’-O-Methyladenosine affects the biochemical pathways involving adenosine. By inhibiting adenosine deaminase, it may alter the metabolism of adenosine and other purines . This could potentially disrupt the replication of certain viruses, such as the West Nile Virus .
Result of Action
The primary result of 3’-O-Methyladenosine’s action is the inhibition of adenosine deaminase, which may disrupt the replication of certain viruses . This could potentially lead to a decrease in viral load and an improvement in symptoms in individuals infected with these viruses.
Biochemische Analyse
Biochemical Properties
3’-O-Methyladenosine interacts with various enzymes, proteins, and other biomolecules. It is an adenosine analogue, and adenosine analogues are known to act as smooth muscle vasodilators and have also been shown to inhibit cancer progression
Cellular Effects
3’-O-Methyladenosine has significant effects on various types of cells and cellular processes. It influences cell function by affecting the stability, splicing, and translation of modified RNAs, thus playing important roles in posttranscriptional regulation . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3’-O-Methyladenosine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been suggested that 3’-O-Methyladenosine may influence the maturation process of certain microRNAs, thereby regulating gene expression .
Temporal Effects in Laboratory Settings
The effects of 3’-O-Methyladenosine change over time in laboratory settings. It has been observed that the levels of this modification display temporal and spatial dynamics during neurodevelopment and aging . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
The effects of 3’-O-Methyladenosine vary with different dosages in animal models. For instance, 2’-O-Methyladenosine, a similar compound, has been shown to exhibit unique hypotensive activities in rats at dosages of 100 and 200 mg/kg
Metabolic Pathways
3’-O-Methyladenosine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Methyladenosine typically involves the methylation of adenosine. One common method includes the use of methyl iodide as the methylating agent in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the methylation process .
Industrial Production Methods
Industrial production of 3’-O-Methyladenosine may involve enzymatic methods for higher specificity and yield. Enzymatic separation techniques have been developed to effectively and scalably separate 2’- and 3’-O-methyladenosine regioisomers . These methods are advantageous due to their mild reaction conditions and high selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3’-O-Methyladenosine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the purine base, using reagents like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the nucleoside, while nucleophilic substitution can introduce different functional groups to the purine base.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N6-Methyladenosine: Another methylated adenosine derivative, but with the methyl group attached to the nitrogen at the 6th position of the purine ring.
2’-O-Methyladenosine: Methylation occurs at the 2’ hydroxyl group of the ribose sugar.
N1-Methyladenosine: Methyl group attached to the nitrogen at the 1st position of the purine ring.
Uniqueness
3’-O-Methyladenosine is unique due to its specific methylation at the 3’ position, which can lead to distinct biochemical properties and interactions compared to other methylated adenosines. This specific modification can influence RNA structure and function in unique ways, making it a valuable tool in studying RNA biology and developing therapeutic agents .
Eigenschaften
IUPAC Name |
2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-methoxyoxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-19-8-5(2-17)20-11(7(8)18)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAFZRROCNNRFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20908155 | |
| Record name | 9-(3-O-Methylpentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10300-22-8 | |
| Record name | 3'-O-Methyladenosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103062 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(3-O-Methylpentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




